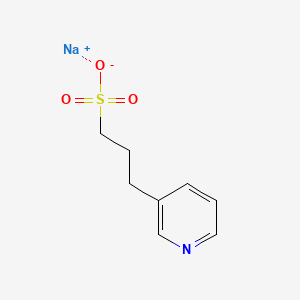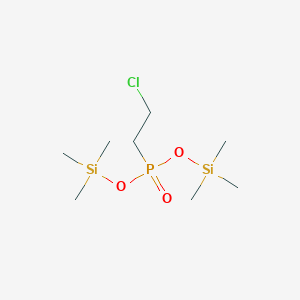
Benzaldehyde, 2,4-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,4-bis(1-methylethyl)-, also known as 2,4-diisopropylbenzaldehyde, is an organic compound with the molecular formula C13H18O. It is a derivative of benzaldehyde, where two isopropyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the oxidation of 2,4-diisopropyltoluene using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. This reaction converts the methyl groups to aldehyde groups, resulting in the formation of Benzaldehyde, 2,4-bis(1-methylethyl)-.
Industrial Production Methods
Industrial production of Benzaldehyde, 2,4-bis(1-methylethyl)- typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2,4-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,4-diisopropylbenzoic acid.
Reduction: 2,4-diisopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzaldehyde, 2,4-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,4-bis(1-methylethyl)- involves its interaction with cellular macromolecules. It can form Schiff’s bases with free amino groups of proteins, leading to modifications in protein structure and function. This interaction can affect various molecular targets and pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, lacking the isopropyl groups.
4-Isopropylbenzaldehyde: A derivative with a single isopropyl group at the 4 position.
2,4-Dimethylbenzaldehyde: A derivative with methyl groups instead of isopropyl groups.
Uniqueness
Benzaldehyde, 2,4-bis(1-methylethyl)- is unique due to the presence of two bulky isopropyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its aromatic properties and make it a valuable intermediate in the synthesis of complex organic compounds.
Propriétés
Numéro CAS |
68459-95-0 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2,4-di(propan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H18O/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-10H,1-4H3 |
Clé InChI |
BKKSNSNLVYSDPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
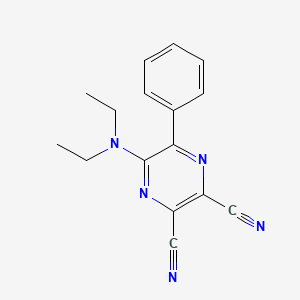
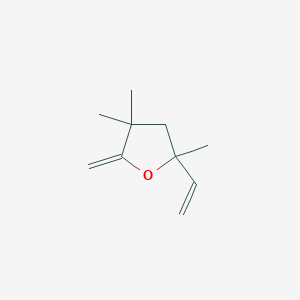

![5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14480207.png)
![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)

![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)
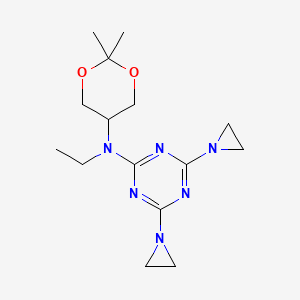
![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
